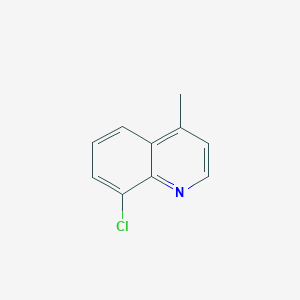

8-Chloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPZRQVQAVVSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299793 | |

| Record name | 8-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-47-1 | |

| Record name | NSC132875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Synthesis of 8 Chloro 4 Methylquinoline

Classical Quinoline (B57606) Synthesis Protocols Applicable to Substituted Systems

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with numerous classical methods developed since the 19th century. iipseries.org These protocols, often named after their originators, provide the foundational routes to a wide array of substituted quinolines, including the target compound, 8-Chloro-4-methylquinoline. Many of these methods utilize aniline (B41778) or substituted anilines as key starting materials. jptcp.com

Skraup Synthesis and its Modern Refinements

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. iipseries.orgwordpress.comwikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgnumberanalytics.com The reaction is notoriously vigorous, often requiring a moderator such as ferrous sulfate (B86663) to control its pace. wikipedia.org Arsenic acid can be used as a milder oxidizing agent. wikipedia.org

The mechanism is believed to proceed through the dehydration of glycerol by sulfuric acid to form acrolein. wordpress.com This is followed by a Michael addition of the aniline to the acrolein, cyclization, and subsequent oxidation to yield the quinoline ring system. pharmaguideline.com

Modern Refinements: Modern adaptations of the Skraup synthesis have focused on improving reaction conditions and yields. One such refinement involves the use of solketal, a glycerol derivative from the biodiesel industry, as a substitute for glycerol, particularly in smaller-scale and greener applications. iipseries.org Another advancement is the use of ionic liquids and microwave irradiation to facilitate the reaction. iipseries.org For the synthesis of this compound via a Skraup-type reaction, 2-chloroaniline (B154045) would serve as the aniline derivative. A patent describes a process for preparing this compound by reacting 2-chloroaniline with methyl vinyl ketone in acetic acid, followed by the addition of anhydrous zinc chloride. google.com

Friedländer Synthesis and Mechanistic Insights

The Friedländer synthesis, discovered by Paul Friedländer, involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (a ketone or aldehyde) to form a quinoline derivative. wikipedia.orgscribd.comsynarchive.com This reaction can be catalyzed by acids, bases, or heat. wikipedia.orgyoutube.com

There are two primary proposed mechanisms for the Friedländer synthesis. wikipedia.org

Mechanism 1: The reaction begins with an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound. This is followed by two dehydration steps to form the quinoline. wikipedia.org

Mechanism 2: This pathway starts with the formation of a Schiff base, followed by an aldol reaction and subsequent elimination to yield the quinoline. wikipedia.org It is generally accepted that for base-catalyzed reactions, the Schiff base mechanism is more likely. thieme-connect.com

Recent research has explored various catalysts to improve the efficiency and conditions of the Friedländer synthesis, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.orgorganic-chemistry.org Ruthenium complexes of substituted 8-hydroxyquinolines have also been shown to be effective catalysts. sioc-journal.cn

Doebner-von Miller Protocol for Quinoline Derivatives

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. iipseries.orgwikipedia.orgnih.gov This method is particularly useful for synthesizing 2- and/or 4-substituted quinolines. nih.gov The reaction is typically acid-catalyzed, using Brønsted or Lewis acids. wikipedia.orgsynarchive.com

The mechanism of the Doebner-von Miller reaction has been a subject of debate. wikipedia.org A proposed mechanism involves the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by cyclization, dehydration, and oxidation to form the quinoline ring. A 2006 study using carbon isotope scrambling suggested a fragmentation-recombination mechanism. wikipedia.org To synthesize a 4-methylquinoline (B147181) derivative like this compound, crotonaldehyde (B89634) or methyl vinyl ketone could be used as the α,β-unsaturated carbonyl compound in conjunction with 2-chloroaniline. iipseries.org

Pfitzinger Synthesis and its Applications

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgwikipedia.orgresearchgate.net The carboxylic acid group can later be removed through pyrolysis with calcium oxide to yield substituted quinolines. pharmaguideline.com

The mechanism starts with the hydrolysis of the amide bond in isatin by a base to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to produce the quinoline-4-carboxylic acid. wikipedia.org

Applications: This reaction is valuable for synthesizing various biologically active molecules and drug intermediates. researchgate.net For instance, it has been used to prepare indophenazino fused quinoline-4-carboxylic acid derivatives. jocpr.comjocpr.comjocpr.com A variation known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction has been employed in the synthesis of various substituted quinoline carboxylic acids from different isatin and carbonyl precursors. ias.ac.inresearchgate.net

Gould-Jacob Cyclization and Related Cascade Reactions

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.orgdrugfuture.com

The cyclization step often requires high temperatures, which can be a limitation. mdpi.comablelab.eu The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and mixtures of products can be obtained with asymmetrically substituted anilines. mdpi.comd-nb.info This method is particularly effective for anilines containing electron-donating groups in the meta-position. wikipedia.org

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step method for producing 4-quinolones. synarchive.com In the first step, an aniline reacts with a β-ketoester to form an enamine. synarchive.com The second step involves heating this intermediate to high temperatures (around 250 °C) to induce cyclization and form the 4-hydroxyquinoline. synarchive.comwikipedia.org The reaction product is often depicted as the 4-hydroxyquinoline (enol form), but it is believed that the 4-quinolone (keto form) is the predominant tautomer. wikipedia.org

The choice of reaction temperature is crucial. At lower temperatures, the kinetic product, a β-aminoacrylate, is favored, which leads to the 4-hydroxyquinoline. wikipedia.org Higher temperatures can favor reaction at the ester group, leading to the Knorr product (a 2-hydroxyquinoline). The use of high-boiling point solvents can improve the yield of the cyclization step. nih.gov

Direct Synthesis of this compound

The direct synthesis of this compound can be effectively achieved through the reaction of 2-chloroaniline with methyl vinyl ketone (MVK). This method, a variation of the Doebner-von Miller reaction, is a well-established route for constructing the quinoline core.

Reaction of 2-chloroaniline with Methyl Vinyl Ketone (MVK)

In this synthetic approach, 2-chloroaniline is reacted with methyl vinyl ketone in the presence of a catalytic system to facilitate the cyclization and subsequent aromatization to form the desired this compound. google.comgoogle.com

A dual catalytic system is employed to drive this reaction to completion. google.com Initially, ferric chloride, often supported on silica (B1680970) gel (referred to as 'silferc'), acts as a catalyst. google.comgoogle.com This is followed by the addition of anhydrous zinc chloride, which serves as the second catalyst in the process. google.comgoogle.com The use of a supported ferric chloride catalyst is noted for offering a cleaner, greener chemical approach by avoiding the use of volatile organic solvents often found in conventional methods. googleapis.com

For the synthesis of this compound, the reaction is typically carried out in acetic acid under a nitrogen atmosphere. google.comgoogle.com The process involves the initial stirring of 2-chloroaniline with the 'silferc' catalyst, followed by the slow addition of methyl vinyl ketone. google.comgoogle.com The reaction mixture is then heated to a temperature range of 70-75°C for approximately one hour. google.comgoogle.com Subsequently, anhydrous zinc chloride is introduced, and the mixture is refluxed for an additional two hours to ensure the completion of the reaction. google.comgoogle.com This one-pot procedure has been reported to produce a yield of 62%. google.comgoogle.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Reactants | 2-chloroaniline, Methyl Vinyl Ketone |

| Catalysts | Ferric chloride (on silica), Anhydrous zinc chloride |

| Solvent | Acetic acid |

| Atmosphere | Nitrogen |

| Temperature | 70-75°C, then reflux |

| Reaction Time | 1 hour at 70-75°C, then 2 hours reflux |

| Yield | 62% google.comgoogle.com |

Contemporary and Green Synthetic Approaches for Quinoline Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of quinoline derivatives. These modern approaches often focus on reducing reaction times, energy consumption, and the use of hazardous materials.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods. rsc.orgroyalsocietypublishing.org This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate reaction rates. royalsocietypublishing.org Ultrasound-assisted synthesis of quinoline derivatives has been shown to be an environmentally friendly method, with benefits including shorter reaction times, reduced energy consumption, and often higher yields. rsc.orgroyalsocietypublishing.org For instance, the synthesis of certain quinoline derivatives has been achieved in excellent yields within 4-6 minutes under ultrasonic irradiation. mdpi.com Various catalytic systems, such as SnCl2·2H2O in water, have been successfully employed in these reactions. nih.govresearchgate.net

Metal-Free Mediated Reaction Protocols

The development of metal-free synthetic protocols for quinoline synthesis is a significant advancement in green chemistry, as it avoids the use of often toxic and expensive heavy metals. rsc.orgnih.gov These methods utilize alternative mediators and catalysts to promote the desired transformations. One such approach involves the use of imidazolium (B1220033) cation-based ionic liquids as a recyclable reaction medium for the synthesis of functionalized quinolines from anilines and phenylacetaldehydes. nih.gov This protocol offers advantages such as being environmentally friendly, having higher yields, and shorter reaction times. nih.gov Other metal-free domino one-pot protocols have been developed, allowing for the construction of the quinoline ring from simple starting materials with high efficiency. rsc.org For example, a transition-metal-free method for synthesizing 3-substituted or 3,4-disubstituted quinolines has been reported using readily available N,N-dimethyl enaminones and o-aminobenzyl alcohols promoted by TsOH/K2S2O8. frontiersin.org Another strategy employs KOtBu to mediate the reaction between 2-aminoaryl carbaldehydes and ketones, providing access to a variety of quinoline derivatives under mild conditions. researchgate.net

Ionic Liquid Catalysis in Quinoline Synthesis

Ionic liquids (ILs) have emerged as highly effective and versatile catalysts in organic synthesis, particularly for the Friedländer synthesis of quinolines. nih.gov Their distinct physicochemical properties, such as low volatility, high thermal stability, and tunable acidity, make them well-suited for catalytic applications. nih.gov The catalytic efficiency of ionic liquids is often related to the basicity of their anions. nih.gov

Task-specific ionic liquids (TSILs) have been developed to act as both the solvent and catalyst. dokumen.pub For instance, SO3H-functionalized ILs, created through acidification with triflic acid, have proven to be effective and water-tolerant acidic catalysts for quinoline synthesis, achieving yields between 85% and 98%. nih.gov In one example, a reaction using a small amount of SO3H-functionalized IL in water at 70°C for one hour resulted in a 92% yield. nih.gov Another example is 4-imidazole-1-yl-butane-1-sulfonic acid (ImBu-SO3H), which serves as a dual solvent-catalyst for the metal-free synthesis of quinolines via Friedländer annulation, yielding 92% of the quinoline product in 30 minutes at 50°C under solvent-free conditions. nih.gov

The Knorr cyclization of acetoacetanilides can be performed in a one-pot reaction using the ionic liquid [Bmim]OH as a catalyst, starting from substituted anilines and ethyl acetoacetate (B1235776) to produce substituted 4-methylquinolin-2(1H)-ones. scispace.com

Table 1: Examples of Ionic Liquid Catalysis in Quinoline Synthesis

| Ionic Liquid Catalyst | Reaction Type | Conditions | Yield | Reference |

| [Hbim]BF4 | Friedländer | Methanol (B129727), Ultrasonication, 25°C, 10 min | 84% | nih.gov |

| SO3H-functionalized IL | Friedländer | Water, 70°C, 1 h | 92% | nih.gov |

| [bsmim] | Friedländer | Solvent-free, 80°C | --- | nih.gov |

| [Msim][OOCCCl3] | Friedländer | Solvent-free | 99% (45 min) | nih.gov |

| [Msim]Cl | Friedländer | Solvent-free | 98% (70 min) | nih.gov |

| ImBu-SO3H | Friedländer Annulation | Solvent-free, 50°C, 30 min | 92% | nih.gov |

| [Bmim]OH | Knorr Cyclization | One-pot | --- | scispace.com |

| [MMIm][MSO4] | Knoevenagel Condensation | Reflux, 90°C | --- | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable technique in organic chemistry, offering advantages such as accelerated reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. researchgate.netd-nb.info This method has been successfully applied to the synthesis of various quinoline derivatives. evitachem.com

For instance, the synthesis of 7-chloro-4-methylquinoline (B1619503) can be achieved by reacting 2-chloroaniline with acetic acid under microwave irradiation, which leads to higher product yields in shorter reaction times. evitachem.com Microwave irradiation has also been employed for the efficient synthesis of a methyl derivative of the indoloquinoline alkaloid cryptosanguinolentine, with the intermediate 4-hydroxy-2-methylquinoline (B36942) being produced in 86% yield. nih.gov

In the context of functionalizing 8-methylquinolines, a microwave-assisted, solvent-free approach using Rh-catalyzed C(sp³)–H activation has been reported to be highly efficient, with excellent yields of up to 95%. researchgate.net This method demonstrates broad substrate scope and good functional group tolerance. researchgate.net

The combination of microwave irradiation with ionic liquids and a catalyst like 4-toluenesulfonic acid has been used to synthesize 3-haloacetyl-4-methylquinolines from 4-alkoxy-3-alken-2-ones and 2-aminoacetophenone, resulting in good yields (70-91%) within short reaction times (10-20 minutes). scielo.br

Table 2: Examples of Microwave-Assisted Quinoline Synthesis

| Target Compound/Reaction | Reactants | Conditions | Yield | Reference |

| 7-Chloro-4-methylquinoline | 2-Chloroaniline, Acetic Acid | Microwave irradiation | High | evitachem.com |

| 4-Hydroxy-2-methylquinoline | Ethyl-β-anilinocrotonate | Microwave, 250W, 150°C, 3 min | 86% | nih.gov |

| Functionalized 8-methylquinolines | 8-methylquinoline (B175542) derivatives | Rh-catalysis, solvent-free, microwave | up to 95% | researchgate.net |

| 3-Haloacetyl-4-methylquinolines | 4-Alkoxy-3-alken-2-ones, 2-Aminoacetophenone | Ionic liquid, TsOH, microwave | 70-91% | scielo.br |

| 4-Chloro-3-iodo-2-methylquinoline | 4-Hydroxy-3-iodo-2-methylquinoline, POCl3 | Microwave, 150W, 80°C, 1 min | --- | nih.gov |

Multi-Component One-Pot Reactions

Multi-component one-pot reactions are highly efficient strategies for synthesizing complex molecules like quinolines from simple starting materials in a single step, promoting atom and step economy. These reactions can be catalyzed by various agents, including metals and l-proline.

For example, a copper-catalyzed three-component reaction of anilines, styrenes, and a C1 synthon like DMSO can produce polysubstituted quinolines. sioc-journal.cn In a specific instance, reacting p-toluidine (B81030) and styrene (B11656) in the presence of CuBr and K2S2O8 in DMSO at 110°C for 12 hours yielded the desired quinoline product. sioc-journal.cn

L-proline has been shown to be an effective catalyst for several multi-component reactions to form fused quinoline systems. One such reaction involves substituted 2-chloro-3-formylquinolines, 6-amino-pyrimidine-2,4(1H,3H)-diones, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing ethanol (B145695) to produce dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov Another example is the reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones. researchgate.net

Furthermore, a four-component reaction has been developed for the synthesis of quinoline derivatives through a tandem Friedlander annulation and C–H functionalization, catalyzed by calcium triflate under solvent-free conditions. rsc.org

Synthetic Routes to Key Precursors and Related Chloro-Methylquinoline Analogs

The synthesis of various chloro-methylquinoline analogs serves as a crucial step in the development of more complex chemical entities. The following subsections detail the preparation of key precursors.

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

A key precursor, 4-chloro-8-methylquinolin-2(1H)-one, can be synthesized from 4-hydroxy-8-methylquinolin-2(1H)-one. The initial step involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride, which yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.comresearchgate.net Subsequently, acid hydrolysis of the resulting 2,4-dichloro-8-methylquinoline with dilute dichloroacetic acid furnishes 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net

Preparation of 4-Chloro-8-methylquinoline-2(1H)-thione

The thione analog, 4-chloro-8-methylquinoline-2(1H)-thione, can be prepared via two primary routes. One method involves heating 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide, although this often results in a relatively low yield. mdpi.comresearchgate.net A more efficient method involves reacting 2,4-dichloro-8-methylquinoline with a 1:1 molar ratio of thiourea (B124793) in boiling ethanol, which produces the desired thione in a fair yield. mdpi.comresearchgate.net The resulting compound exists in a thiolactam-thiolactim equilibrium in DMSO. researchgate.net

Synthesis of 2,4-Dichloro-8-methylquinoline

As mentioned previously, 2,4-dichloro-8-methylquinoline is a versatile intermediate. It is synthesized through the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.comresearchgate.net This dichloro derivative is a key starting material for the synthesis of both 4-chloro-8-methylquinolin-2(1H)-one and 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net

General Halogenation Strategies for Quinoline Cores

The introduction of halogen atoms into the quinoline framework is a pivotal strategy in organic synthesis, as it provides essential intermediates for creating a wide array of functionalized molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov Halogenation can significantly alter a molecule's properties, for instance, by increasing lipophilicity, which may enhance penetration into the central nervous system. mdpi.com

Strategies for halogenating the quinoline core are diverse and depend on the desired regioselectivity. The electronic nature of the quinoline ring system, which consists of a deactivated pyridine (B92270) ring fused to a more electron-rich benzene (B151609) ring, governs the position of substitution. In strongly acidic media, the quinoline nitrogen becomes protonated, further deactivating the heterocyclic ring and directing electrophilic substitution to the 5- and 8-positions of the benzene ring. pjsir.org

Traditional methods for aromatic halogenation often employ electrophilic aromatic substitution using molecular halogens (Cl₂, Br₂), N-halosuccinimides, or hydrogen halides. researchgate.net However, these methods can sometimes result in poor regioselectivity or over-halogenation. researchgate.net The presence of activating or deactivating groups on the quinoline ring can also direct the position of halogenation. For example, nitro groups can reduce the electron density of the quinoline scaffold, which facilitates reactions with nucleophiles. nih.gov

More recent and sustainable approaches to halogenation have emerged, including methods driven by visible-light photoredox catalysis and electrocatalysis, which often operate under milder conditions. researchgate.net Enzymatic halogenation using non-heme iron-based halogenase enzymes offers a "green" and highly selective alternative, capable of halogenating sp³ C-H bonds while preventing competitive hydroxylation. usu.edursc.org

Table 1: Overview of General Quinoline Halogenation Strategies

| Strategy | Reagents/Conditions | Key Features |

|---|---|---|

| Electrophilic Substitution | Molecular Halogens (e.g., Br₂), N-halosuccinimide, in strong acid (e.g., H₂SO₄) | Substitution typically occurs at the 5- and 8-positions on the protonated quinoline cation. researchgate.netpjsir.org |

| Nucleophilic Substitution | SNAr reactions on activated quinolines (e.g., nitro-substituted) | The presence of electron-withdrawing groups facilitates the displacement of leaving groups by halides. nih.gov |

| Photocatalysis/Electrocatalysis | Visible light, photocatalyst, or electrochemical cell | Offers a move towards more sustainable and less hazardous reaction conditions. researchgate.net |

| Enzymatic Halogenation | Flavin-dependent halogenases (e.g., Rdc2) | Provides high specificity and represents a "green" method for preparing chlorohydroxyquinolines. usu.edu |

Chlorination of Quinoline Compounds

The chlorination of quinoline is a fundamental process for producing key chemical intermediates. The regioselectivity of the chlorination is highly dependent on the reaction conditions. When quinoline is treated with chlorine gas in concentrated sulfuric acid in the presence of silver sulfate as a catalyst, substitution occurs on the benzene ring. pjsir.org This reaction yields a mixture of 5-chloroquinoline, 8-chloroquinoline (B1195068), and 5,8-dichloroquinoline. pjsir.org The efficiency of this chlorination is highest in 100% sulfuric acid and decreases significantly with increasing water content, failing to occur in 70% acid. pjsir.org

Another synthetic route involves a multi-step process starting from a chloroaniline. google.com This process includes the condensation of a chloroaniline with acrylic acid or its derivatives, followed by cyclization with polyphosphoric acid to form a chloro-4-oxo-1,2,3,4-tetrahydroquinoline. This intermediate is then chlorinated using phosphorus oxychloride to yield a dichloroquinoline. google.com

Modern synthetic chemistry seeks more environmentally benign chlorination methods. Oxidative chlorination reactions that generate the active electrophilic chlorenium species in situ are gaining traction. researchgate.net Additionally, enzymatic methods provide a highly specific and "green" approach. For example, the flavin-dependent halogenase Rdc2 has been used for the specific chlorination of hydroxyquinolines. usu.edu This enzymatic reaction introduces a chlorine atom specifically at the position ortho to the hydroxyl group. usu.edu

Table 2: Selected Methods for the Chlorination of Quinoline Derivatives

| Starting Material | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| Quinoline | Dry Chlorine, Silver Sulphate, 98% H₂SO₄, Room Temp. | 5-Chloroquinoline (17%), 8-Chloroquinoline (21%), 5,8-Dichloroquinoline (32%) | pjsir.org |

| 5-, 6-, 7-, or 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline | Phosphorus oxychloride, Iodine/Cuprous Chloride catalyst | 4,5-, 4,6-, 4,7-, or 4,8-Dichloroquinoline (B1582372) | google.com |

| 3-hydroxyquinoline | E. coli expressing Halogenase Rdc2 | 3-hydroxy-4-chloroquinoline | usu.edu |

Formation of 2-Chloro-4-methylquinoline (B123181)

The synthesis of 2-chloro-4-methylquinoline is commonly achieved from its corresponding quinolinone precursor. Substituted 4-methylquinolin-2(1H)-ones can be converted into their 2-chloro derivatives through a reaction with phosphorus oxychloride (POCl₃). scispace.com This method is a standard and effective way to introduce a chlorine atom at the 2-position, transforming the lactam functionality of the quinolinone into a more reactive chloro group suitable for further synthetic modifications, such as nucleophilic substitutions. smolecule.com

For instance, the reaction of 4-methylquinolin-2(1H)-one with POCl₃ provides 2-chloro-4-methylquinoline in good yield. scispace.com This transformation is not limited to simple methylquinolines; it is also applicable to derivatives with other substituents on the ring system. A similar reaction using POCl₃ was employed to convert 6-bromo-4-methyl-2-(1H)-quinolinone into 6-bromo-2-chloro-4-methylquinoline, demonstrating the versatility of this chlorination method. prepchem.com In some cases, a mixture of phosphoryl chloride and phosphorus pentachloride is used for the chlorination of hydroxyquinolinones to produce dichloro derivatives. mdpi.com

The resulting 2-chloro-4-methylquinoline is a valuable building block. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of substituted quinolines. scispace.comsmolecule.com

Table 3: Synthesis of 2-Chloro-4-methylquinolines from Quinolinones

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 4-methylquinolin-2(1H)-one | POCl₃ | 2-chloro-4-methylquinoline | 89.2% | scispace.com |

| 6-bromo-4-methyl-2-(1H)-quinolinone | POCl₃ | 6-bromo-2-chloro-4-methylquinoline | 97% | prepchem.com |

Chemical Reactivity and Mechanistic Investigations of 8 Chloro 4 Methylquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution on the 8-Chloro-4-methylquinoline scaffold primarily occurs via the bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the electronegative nitrogen atom in the quinoline (B57606) ring reduces electron density, particularly at the C-2 and C-4 positions, but also influences the benzene (B151609) half of the molecule, making it susceptible to nucleophilic attack. masterorganicchemistry.com The reaction is accelerated by electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com The subsequent departure of the chloride leaving group restores the aromaticity of the ring system. masterorganicchemistry.com

Reactivity at the Chloro-Substituted Position (C-8)

The chlorine atom at the C-8 position of this compound serves as a leaving group that can be displaced by a variety of strong nucleophiles. While positions 2 and 4 are electronically more activated towards nucleophilic attack due to their proximity to the heterocyclic nitrogen, substitution at C-8 is feasible under appropriate reaction conditions. The following subsections explore the displacement of the C-8 chloro group by common nucleophiles, drawing on findings from analogous 8-methylquinoline (B175542) and 8-chloroquinoline (B1195068) systems.

The chloro group on the quinoline ring can be readily displaced by sulfur nucleophiles. For instance, studies on 4-chloro-8-methylquinoline-2(1H)-thione demonstrate its reaction with various thiols, such as ethanethiol, butanethiol, and thiophenol, in the presence of sodium ethoxide to yield the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.comresearchgate.net Similarly, 2,4-dichloro-8-methylquinoline (B1596889) has been shown to react with thiourea (B124793) to replace a chloro group. mdpi.comresearchgate.net These reactions exemplify the general susceptibility of chloroquinolines to substitution by thiol-containing nucleophiles. It is expected that this compound would undergo similar reactions with thiolates to form 8-thioether derivatives.

Table 1: Reactions of Chloro-8-methylquinoline Analogues with Thiol Nucleophiles

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-thione | Ethanethiol | Sodium ethoxide, Absolute ethanol (B145695) | 4-Ethylthio-8-methylquinolin-2(1H)-thione | mdpi.com, researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Butanethiol | Sodium ethoxide, Absolute ethanol | 4-Butylthio-8-methylquinolin-2(1H)-thione | mdpi.com, researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Thiophenol | Sodium ethoxide, Absolute ethanol | 4-Phenylthio-8-methylquinolin-2(1H)-thione | mdpi.com, researchgate.net |

Hydrazinolysis Reactions

Hydrazinolysis, the displacement of a leaving group by hydrazine (B178648), is a well-documented reaction for chloroquinolines. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with hydrazine hydrate (B1144303) leads to the formation of 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net Furthermore, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with phenylhydrazine (B124118) has also been reported. rsc.org The existence of compounds like 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride confirms that hydrazinyl moieties can be incorporated onto this scaffold. scbt.com These findings suggest that this compound would react with hydrazine hydrate, likely under heating, to produce 8-hydrazino-4-methylquinoline.

Table 2: Hydrazinolysis of Chloro-8-methylquinoline Analogues

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-thione | Hydrazine hydrate | - | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com, researchgate.net |

| 2-Ethylthio-4-chloro-8-methylquinoline | Hydrazine hydrate | - | 2,4-Dihydrazino-8-methylquinoline | mdpi.com, researchgate.net |

Azidation Reactions

The substitution of a chloro group with an azide (B81097) group (N₃⁻) is a common transformation in heterocyclic chemistry. Research shows that 4-chloro-8-methylquinolin-2(1H)-thione reacts with sodium azide to furnish the corresponding 4-azido derivative. mdpi.comresearchgate.net In other systems, such as 2-chloro-4-methylquinolines, reaction with sodium azide in DMF leads to the formation of an intermediate 2-azido derivative, which can then undergo intramolecular ring-closure to form a tetrazolo[1,5-a]quinoline (B14009986) system. scispace.com This indicates that the reaction of this compound with sodium azide would likely yield 8-azido-4-methylquinoline, a versatile intermediate for further synthesis.

Table 3: Azidation of Chloro-8-methylquinoline Analogues

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-thione | Sodium azide | - | 4-Azido-8-methylquinolin-2(1H)-thione | mdpi.com, researchgate.net |

Amination Reactions

Amination of the quinoline ring can be achieved through direct nucleophilic substitution with amines or indirectly. For example, 2-chloro-8-methylquinoline-3-carbaldehyde undergoes condensation with various substituted anilines to form the corresponding N-substituted imines. rsc.org A more general route to aminoquinolines involves the reduction of an azido (B1232118) intermediate. mdpi.comresearchgate.net The azido group, formed via nucleophilic substitution with sodium azide, can be converted to a phosphazene using triphenylphosphine, which is then hydrolyzed with acid to yield the primary amine. mdpi.comresearchgate.net This two-step sequence, known as the Staudinger reaction, is a reliable method for introducing an amino group and would be applicable to an 8-azido-4-methylquinoline intermediate.

Table 4: Amination Routes for Chloro-8-methylquinoline Analogues

| Substrate | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Azido-8-methylquinolin-2(1H)-thione | Staudinger Reaction | 1. Triphenylphosphine, Benzene2. HCl (aq) | 4-Amino-8-methylquinolin-2(1H)-thione | mdpi.com, researchgate.net |

Influence of Leaving Group and Substituents on Nucleophilic Displacement

The efficiency of nucleophilic substitution is significantly influenced by both the nature of the leaving group and the electronic effects of other substituents on the quinoline ring.

Leaving Group: The ability of a group to depart from the aromatic ring is crucial. In nucleophilic aromatic substitution, the rate-limiting step is typically the initial attack of the nucleophile, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com However, the nature of the leaving group still plays a role. Research on the hydrazinolysis of 2,4-disubstituted-8-methylquinolines revealed that an ethylthio group at position-2 is a more effective leaving group than a chloro group, enabling a displacement reaction that was otherwise inactive. mdpi.comresearchgate.net For halides, the general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. nih.govpdx.edu

Substituents: The rate of SNAr reactions is highly dependent on the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing the negatively charged Meisenheimer intermediate, especially when located at positions ortho or para to the site of substitution. masterorganicchemistry.com In this compound:

The primary activating feature is the ring nitrogen atom, which withdraws electron density from the carbocyclic ring, making it more electrophilic.

The chloro group itself is an electron-withdrawing group via induction, which contributes to the electrophilicity of the carbon atom to which it is attached.

The methyl group at the C-4 position is an electron-donating group (EDG) through hyperconjugation. This effect slightly increases the electron density of the ring system, which would have a minor deactivating effect on nucleophilic substitution compared to an unsubstituted ring. libretexts.org This deactivating effect is likely minimal compared to the strong activation provided by the ring nitrogen and the inherent reactivity of the C-Cl bond. The positions most activated by the ring nitrogen are C-2 and C-4, which explains the prevalence of substitution studies at these positions. mdpi.comresearchgate.net

Nucleophilic Attacks at Other Positions

The quinoline nucleus, particularly when substituted with leaving groups like halogens, is susceptible to nucleophilic attack. The positions of these attacks are governed by the electronic properties of the ring system.

In the quinoline ring, the C-2 and C-4 positions are electronically deficient and thus are primary sites for nucleophilic substitution, especially when bearing a halo-substituent. iust.ac.ir This reactivity is comparable to that of α- and γ-halopyridines. iust.ac.ir Kinetic studies have revealed differences in the reactivity of these two positions.

Research on 2,4-dichloroquinolines has demonstrated regioselective substitution. For instance, the reaction with sodium azide results in a selective displacement of the chlorine atom at the C-4 position. iust.ac.ir However, the preference can be shifted towards the C-2 position by the addition of an acid. iust.ac.ir Kinetic investigations into dichloroquinolines have quantified this reactivity, indicating that the chlorine atom at the C-4 position is approximately twice as reactive towards nucleophiles as the chlorine at the C-2 position. mdpi.org This heightened reactivity at C-4 is generally attributed to a more effective stabilization of the Meisenheimer-like intermediate formed during the addition-elimination process.

This reactivity pattern is consistent across various analogs. In 2,4-dichloro-8-methylquinoline, nucleophilic substitution with thiourea or hydrazine hydrate preferentially occurs at the C-4 position. mdpi.orgmdpi.com Similarly, for 4-chloro-2-methylquinoline, the chloro-substituent at the C-4 position acts as an effective leaving group in reactions with nucleophiles like amines and thiols.

Conversely, 2-chloroquinoline (B121035) exhibits lower reactivity towards amines, showing a reduced tendency for acid catalysis, but demonstrates higher reactivity with methoxide (B1231860) ions when compared to its 4-chloroquinoline (B167314) counterpart. researchgate.net

Table 1: Comparative Reactivity in Nucleophilic Substitution of Chloroquinolines

| Position | Relative Reactivity | Influencing Factors | Example Reaction | Reference(s) |

| C-4 | Higher | More stable intermediate; subject to nucleophilic attack. | Reaction of 2,4-dichloroquinolines with sodium azide favors C-4. | iust.ac.irmdpi.org |

| C-2 | Lower | Less stable intermediate; less prone to acid catalysis with amines. | Preferred position for nucleophilic attack in 2,4-dichloroquinolines in the presence of acid. | iust.ac.irresearchgate.net |

The methyl group at the C-4 position of the quinoline ring, as seen in lepidine (4-methylquinoline), is notably acidic. wikipedia.orgebi.ac.uk This acidity facilitates condensation reactions and other functionalizations at the methyl carbon, a reactivity that is enhanced upon quaternization of the quinoline nitrogen. wikipedia.orgebi.ac.uk

A variety of synthetic transformations targeting this methyl group have been developed. One significant approach is its oxidation. The methyl group of 4-methylquinoline (B147181) can be oxidized to form quinoline-4-carboxylic acid. pvamu.edu More selective oxidation to achieve quinoline-4-carbaldehyde (B127539) has also been reported, utilizing metal-free conditions with hypervalent iodine(III) reagents as the oxidant. researchgate.netlookchem.com This method is valued for its mild conditions and tolerance of various functional groups. researchgate.net

Furthermore, the methyl group can be deprotonated to form a carbanion, which can then react with electrophiles. The choice of base is crucial for regioselectivity in molecules with multiple methyl groups. For instance, in the related 2,4-dimethylpyridine (B42361) system, using butyllithium (B86547) (BuLi) favors deprotonation at the 2-methyl position, whereas sodium amide (NaNH2) or lithium diisopropylamide (LDA) preferentially targets the 4-methyl group. semanticscholar.org This principle allows for directed functionalization of the C-4 methyl group in quinoline analogs. Additionally, metal-free strategies have been developed for the functionalization of C(sp³)–H bonds of methylquinolines in tandem cyclization reactions to create more complex quinoline derivatives. nih.gov

Table 2: Selected Methods for the Functionalization of the C-4 Methyl Group in Quinoline Analogs

| Reaction Type | Reagents/Conditions | Product | Reference(s) |

| Oxidation | Selenium catalyst, Sulfuric acid | Quinoline-4-carboxylic acid | pvamu.edu |

| Selective Oxidation | Hypervalent iodine(III) reagents | Quinoline-4-carbaldehyde | researchgate.netlookchem.com |

| Deprotonation | NaNH2 or LDA | 4-(lithiomethyl)quinoline intermediate | semanticscholar.org |

| Condensation | Varies (e.g., with aldehydes) | Styrylquinolines | wikipedia.orgebi.ac.uk |

Electrophilic Substitution Reactions

Electrophilic substitution on the unsubstituted quinoline ring occurs preferentially on the benzenoid ring rather than the more electron-deficient pyridinoid ring. imperial.ac.uk The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs predominantly at the C-5 and C-8 positions. imperial.ac.ukscribd.com This regioselectivity is explained by the relative stability of the Wheland intermediates (sigma complexes) formed during the reaction; the intermediates for attack at C-5 and C-8 are more stable as the positive charge can be delocalized without involving the nitrogen atom in a destabilizing resonance structure. imperial.ac.ukquora.com

In the case of this compound, the positions of further electrophilic substitution are directed by the existing substituents. The chloro group at C-8 is a deactivating, ortho-, para-director, while the methyl group at C-4 is an activating, ortho-, para-director.

The 8-Chloro group directs incoming electrophiles to the C-5 and C-7 positions.

The 4-Methyl group directs towards the C-3 and C-5 positions.

Considering that electrophilic attack is heavily favored on the carbocyclic ring, the directing effects of both substituents converge on the C-5 position, making it the most probable site for electrophilic substitution. The C-7 position is also a potential site, influenced by the 8-chloro group.

Oxidation and Reduction Reactions

The nitrogen atom in the quinoline ring can be readily oxidized to form a quinoline N-oxide. evitachem.com This transformation alters the electronic properties of the quinoline system, making it an important intermediate for further functionalization. For example, the N-oxide can facilitate nucleophilic substitution at the C-2 position. mdpi.com

The oxidation is typically carried out using peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a common reagent. scispace.comevitachem.com The reaction generally proceeds under mild conditions. A typical procedure involves dissolving the quinoline derivative in a suitable solvent, such as dichloromethane (B109758) (DCM), and treating it with m-CPBA at room temperature. rsc.org Hydrogen peroxide is another oxidant used for this purpose. evitachem.com

Studies have demonstrated the successful synthesis of various substituted quinoline N-oxides, including 4-methylquinoline N-oxide and 4-chloroquinoline N-oxide, using these methods. mdpi.comrsc.org The formation of the N-oxide of 4-methylquinoline has been confirmed through crystallographic studies of its metal complexes. researchgate.net

Table 3: Common Reagents for Quinoline N-Oxide Formation

| Reagent | Typical Conditions | Reference(s) |

| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM), Room Temperature | scispace.comevitachem.comrsc.org |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or with organic peracids | scribd.comevitachem.com |

Reduction of Halogen Substituents

The halogen substituents on the quinoline ring can be reduced, effectively replacing them with hydrogen. For instance, the reduction of 2-chloro-4-methylquinoline (B123181) can yield 4-methylquinoline (lepidine) as a major product, alongside other reduction products. e-periodica.ch This type of reaction highlights the lability of the carbon-halogen bond under reducing conditions. While specific studies on the reduction of this compound were not found, the general reactivity of chloroquinolines suggests that the chloro group at the 8-position can be similarly reduced. The propensity for such reactions is influenced by the reaction conditions and the presence of other functional groups on the quinoline core.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis provides a powerful toolkit for the functionalization of halogenated quinolines like this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted quinoline derivatives.

Suzuki-Miyaura Coupling and its Relevance to Halogenated Quinolines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates. nih.govrsc.org This reaction is highly relevant for modifying halogenated quinolines. The reactivity of the C-X (X = halogen) bond in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl > F, which is related to the bond dissociation energies. nih.gov This selectivity allows for sequential cross-coupling reactions on polyhalogenated quinolines. nih.govrsc.org For instance, in dihaloquinolines, the more reactive halogen can be selectively substituted. nih.gov A one-pot process for the synthesis of 8-arylquinolines has been developed via palladium-catalyzed borylation of quinoline-8-yl halides followed by Suzuki-Miyaura coupling with aryl halides. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used for various coupling reactions involving halogenated quinolines. soton.ac.ukmdpi.com These reactions are not limited to Suzuki-Miyaura coupling and include other transformations like Mizoroki-Heck reactions. soton.ac.uk The choice of ligand is crucial in these reactions, influencing their efficiency and selectivity. nih.gov For example, the amination of 4,8-dichloroquinoline (B1582372) has been achieved using a palladium catalyst with DavePhos as the ligand. mdpi.com Palladium-catalyzed C-H functionalization reactions have also been developed, where a directing group on the substrate guides the catalyst to a specific C-H bond. nih.gov For instance, 8-methylquinoline derivatives can undergo palladium-catalyzed C-H fluorination. beilstein-journals.org

Rhodium(III)-Catalyzed C(sp³)–H Alkylation at Methyl Groups

Rhodium(III) catalysts have emerged as effective tools for the functionalization of C(sp³)–H bonds. nih.govacs.orgsioc-journal.cn Specifically, the methyl group of 8-methylquinolines can be alkylated using various coupling partners. nih.govacs.org This is a significant advancement as it allows for the direct modification of an otherwise unreactive methyl group. The reaction proceeds via a C-H activation mechanism, often directed by the nitrogen atom of the quinoline ring. acs.orgresearchgate.net For example, the rhodium(III)-catalyzed cross-coupling of 8-methylquinolines with maleimides provides access to succinimide-substituted quinolines. nih.govacs.org These reactions can be performed in various solvents, including aqueous media. rsc.org

Reaction Mechanisms and Pathways

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and designing new synthetic routes. The investigation of reaction intermediates provides valuable insights into the reaction pathways.

Investigation of Reaction Intermediates

The mechanisms of transition-metal-catalyzed reactions often involve the formation of key intermediates. In palladium-catalyzed reactions, palladacycles are common intermediates formed through C-H activation. nih.gov These intermediates can then react with various reagents to form the final product. nih.gov For rhodium-catalyzed reactions involving 8-methylquinolines, the formation of a five-membered rhodacycle has been identified as a key intermediate in the catalytic cycle. researchgate.net This intermediate is formed through the coordination of the quinoline nitrogen to the rhodium center, followed by C-H activation of the methyl group. researchgate.net The stability and reactivity of these intermediates are influenced by factors such as the solvent, ligands, and the electronic properties of the substrates. nih.govresearchgate.net

Proposed Catalytic Cycles for Transformation Reactions

The transformation of this compound and related quinoline derivatives often involves sophisticated catalytic cycles, primarily utilizing transition metals like palladium and rhodium. These cycles facilitate a range of reactions, including C-H activation, amidation, and coupling reactions.

A frequently proposed mechanism for these transformations begins with the coordination of the quinoline compound to the metal center. In the case of C(sp³)–H amidation of 8-methylquinolines catalyzed by Rh(III), the reaction is believed to proceed through a five-membered rhodacycle intermediate. researchgate.net This is initiated by the chelation of the quinoline's nitrogen atom to the rhodium catalyst. researchgate.netresearchgate.net This chelation directs the catalyst to the C-H bond of the methyl group at the 8-position. Following this, a concerted metalation-deprotonation step occurs, often assisted by an external base, to form the stable cyclometalated intermediate. researchgate.net This intermediate then reacts with the coupling partner, for instance, an amidation source like N-hydroxyphthalimide, leading to the formation of the new C-N bond and regeneration of the active catalyst. researchgate.net Mechanistic studies suggest that this process does not involve a radical pathway. researchgate.net

Similarly, palladium-catalyzed reactions, such as fluorination, are proposed to follow a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.org The cycle commences with the coordination of the 8-methylquinoline derivative to the palladium(II) catalyst. beilstein-journals.org A subsequent C-H bond activation leads to a cyclometalated Pd(II) complex. beilstein-journals.org This complex then undergoes oxidative addition with an electrophilic fluorine source, like Selectfluor, to form a high-valent Pd(IV) intermediate. beilstein-journals.org The final product is then formed via reductive elimination, which regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.org

In Suzuki-Miyaura coupling reactions involving halo-quinolines, the catalytic cycle typically starts with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the quinoline. smolecule.com This forms a halopalladium-quinoline complex. smolecule.com In a basic environment, ligand substitution can occur, followed by transmetalation with a boronic acid derivative. smolecule.com The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. smolecule.com

Role of Specific Catalysts and Solvents in Reaction Pathways

The choice of catalyst and solvent plays a pivotal role in directing the reaction pathways, influencing yield, selectivity, and reaction conditions for transformations involving this compound and its analogs.

Catalysts:

Transition metal catalysts, particularly those based on palladium and rhodium, are central to many functionalization reactions of quinolines.

Palladium Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is frequently used in oxidative cross-coupling reactions. mdpi.com For instance, in the C2 alkylation of quinoline N-oxides, Pd(OAc)₂ in combination with an oxidant like tert-butylhydroperoxide was found to be effective. mdpi.com In Suzuki-Miyaura coupling reactions, palladium catalysts are essential for the formation of carbon-carbon bonds. smolecule.com The choice of palladium catalyst can also influence the chemoselectivity in reactions like the hydrogenation of chloronitrobenzenes, where Pd/C is a common choice. researchgate.net The introduction of phosphorus to palladium catalysts has been shown to increase selectivity in certain hydrogenations. researchgate.net

Rhodium Catalysts: Rhodium(III) catalysts are particularly effective for the C(sp³)–H bond amidation of 8-methylquinolines. researchgate.netresearchgate.net The chelating assistance from the quinoline nitrogen directs the Rh(III) catalyst to activate the C-H bond of the methyl group with high regioselectivity. researchgate.net

Iron Catalysts: Fe₃O₄ nanoparticles have been employed as a magnetically recoverable catalyst for halogenation reactions, offering benefits such as catalyst reuse and reduced reaction times. Iron(III) bromide (FeBr₃) is a classic Lewis acid catalyst used in electrophilic bromination of the quinoline ring.

Cobalt Catalysts: Cobalt-based catalysts, often in a high-valent state (Co(III)), have been utilized for directing-group-assisted C-H functionalization reactions. researchgate.netorganic-chemistry.org

Solvents:

The solvent can significantly impact the reaction's outcome by influencing solubility, catalyst activity, and the stability of intermediates.

In the hydrogenation of chloronitrobenzenes, the solvent was found to affect the composition of the reaction mixture and the activity of the Pd/C catalyst. researchgate.net Polar solvents like methanol (B129727) have been tested and compared with less polar options like diethyl ether. researchgate.net

For chlorination reactions using phosphorus trichloride (B1173362) (PCl₃), solvents like toluene (B28343) or chlorobenzene (B131634) are often used, with the reaction typically conducted at reflux temperatures.

In C(sp³)–H amidation of 8-methylquinolines with a Rh(III) catalyst, dichloroethane has been used as the solvent. smolecule.com

For Suzuki-Miyaura couplings, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed to improve reactivity between the aqueous and organic phases. smolecule.com

The interplay between the catalyst and solvent is crucial for optimizing reaction conditions. For example, in the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, the specific combination of the palladium catalyst, a silver salt (like AgF), and an oxidant in a suitable solvent is necessary to achieve the desired transformation. beilstein-journals.org

Regioselectivity and Stereoselectivity Studies

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of this compound, determining the precise location and spatial orientation of newly introduced functional groups.

Regioselectivity:

The substitution pattern of the quinoline ring inherently directs the regioselectivity of subsequent reactions. The nitrogen atom and existing substituents play a crucial role in activating or deactivating specific positions.

C-H Activation: In 8-methylquinoline derivatives, the nitrogen atom acts as a directing group, facilitating the selective functionalization of the C-H bonds of the methyl group at the C8-position. researchgate.net This is a common strategy in rhodium-catalyzed C(sp³)-H amidation, which demonstrates high regioselectivity for the methyl group. researchgate.netresearchgate.net

Electrophilic Substitution: The electron-donating methyl group in 2-methylquinoline (B7769805) directs electrophilic substitution, such as bromination, to the C8 position.

Nucleophilic Substitution: The chlorine atom at the C4 position, being an electron-withdrawing group, activates the quinoline ring for nucleophilic substitution. In quinoline N-oxides, C2-chlorination can be achieved with high regioselectivity using reagents like PPh₃/Cl₃CCN. researchgate.net

Coupling Reactions: In palladium-catalyzed Suzuki-Miyaura coupling reactions involving di-halogenated quinolines, the differential reactivity of the halogens can lead to regioselective coupling. For instance, the greater steric hindrance around one halogen can direct the coupling to the other less hindered position.

Interactive Data Table: Regioselectivity in Quinoline Functionalization

| Reaction Type | Substrate | Catalyst/Reagent | Position Functionalized | Reference |

| C(sp³)-H Amidation | 8-Methylquinoline | Rh(III) | C8-Methyl Group | researchgate.net |

| Bromination | 2-Methylquinoline | Br₂/FeBr₃ | C8 | |

| Chlorination | Quinoline N-oxide | PPh₃/Cl₃CCN | C2 | researchgate.net |

| Suzuki-Miyaura Coupling | 8-Aryl-7-bromo-4-chloro-2-methylquinoline | Pd catalyst | C8-Aryl |

Stereoselectivity:

Stereoselectivity becomes relevant when new chiral centers are formed or when the geometry of a new double bond is determined.

In reactions involving allenes, the stereoselectivity of the product can be influenced by the steric bulk of the substituents on the allene (B1206475) and the aryl rings. nih.gov For example, in the copper-catalyzed trifluoromethylazidation of 1,1-disubstituted aryl allenes, good stereoselectivity for the E isomer is generally observed, but this can be lower for substrates with bulky groups. nih.gov

The dichlorination of aryl-substituted allenes has been shown to produce the corresponding 2,3-dichlorides with the Z isomer as the major product. nih.gov

In radical cyclizations of allene-enes, allenes containing a C1 CO₂Et substituent exclusively yielded the E alkene. nih.gov

The study of both regioselectivity and stereoselectivity is fundamental for the controlled synthesis of complex molecules derived from this compound, enabling the precise construction of desired isomers for various applications.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy

The FT-IR spectrum of 4-Chloro-8-methylquinolin-2(1H)-one displays characteristic absorption bands that correspond to its specific functional groups. Analysis, supported by DFT calculations, allows for precise assignment of these bands. researchgate.net Key vibrations include the N-H stretch, C-H stretches (both aromatic and aliphatic), the C=O stretch of the quinolinone ring, C=C ring stretches, and the C-Cl stretch. researchgate.net

Table 3: Selected FT-IR Vibrational Frequencies (cm⁻¹) for 4-Chloro-8-methylquinolin-2(1H)-one. researchgate.net

| Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Assignment |

|---|---|---|

| 3169 | 3175 | ν(N-H) |

| 3073 | 3079 | ν(C-H) aromatic |

| 2924 | 2933 | ν(C-H) methyl |

| 1650 | 1655 | ν(C=O) |

| 1599 | 1603 | ν(C=C) |

| 1557 | 1561 | ν(C=C) + δ(N-H) |

| 825 | 829 | ν(C-Cl) |

ν = stretching, δ = bending

The FT-Raman spectrum provides complementary information to the FT-IR data. In many quinoline (B57606) derivatives, vibrations involving the aromatic ring system often produce strong Raman signals. rsc.org For 4-Chloro-8-methylquinolin-2(1H)-one, the FT-Raman spectrum helps to confirm the assignments of the various stretching and bending modes of the molecule. researchgate.net

The C=O stretching vibration, which is very strong in the IR spectrum, appears with medium intensity in the Raman spectrum. Conversely, the C=C ring stretching modes often show strong intensity in the Raman spectrum, providing a clear fingerprint of the quinoline core. researchgate.net

Table 4: Selected FT-Raman Vibrational Frequencies (cm⁻¹) for 4-Chloro-8-methylquinolin-2(1H)-one. researchgate.net

| Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Assignment |

|---|---|---|

| 3167 | 3175 | ν(N-H) |

| 3071 | 3079 | ν(C-H) aromatic |

| 2926 | 2933 | ν(C-H) methyl |

| 1654 | 1655 | ν(C=O) |

| 1600 | 1603 | ν(C=C) |

| 1559 | 1561 | ν(C=C) + δ(N-H) |

| 827 | 829 | ν(C-Cl) |

ν = stretching, δ = bending

Analysis of Characteristic Stretching and Bending Modes

The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. tandfonline.com For related quinoline structures, these bands appear around 3086 cm⁻¹ and 3036 cm⁻¹. mdpi.com The methyl group (CH₃) attached to the quinoline ring exhibits characteristic symmetric and asymmetric stretching modes, which are generally found in the range of 3016–2916 cm⁻¹. arabjchem.org

The quinoline ring itself displays a series of characteristic C=C and C=N stretching vibrations within the 1625–1280 cm⁻¹ range. researchgate.netdergipark.org.tr Specifically, C=C stretching modes are reported between 1612 cm⁻¹ and 1578 cm⁻¹, while C-N stretching is observed around 1285-1339 cm⁻¹. mdpi.com Ring breathing modes for substituted benzene (B151609) rings, a component of the quinoline system, are also identifiable. arabjchem.org

In-plane bending vibrations for aromatic C-H bonds occur in the 1300–1000 cm⁻¹ region. tandfonline.commdpi.com The methyl group also has distinct bending modes, which are typically observed around 1448-1368 cm⁻¹ and 1024-996 cm⁻¹. arabjchem.org Out-of-plane C-H bending vibrations are found in the 950–600 cm⁻¹ range. researchgate.net

A crucial vibration for this molecule is the C-Cl stretching mode. This mode is generally found in a broad region between 850 cm⁻¹ and 550 cm⁻¹. arabjchem.org For similar chloroquinoline derivatives, strong C-Cl stretching bands have been recorded at approximately 659 cm⁻¹ and 651 cm⁻¹. dergipark.org.tr

Table 1: Characteristic Vibrational Modes for Chloro-Methyl-Quinoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | tandfonline.commdpi.com |

| Methyl C-H Stretch | 3016–2916 | arabjchem.org |

| Ring C=C/C=N Stretch | 1625–1280 | mdpi.comresearchgate.netdergipark.org.tr |

| Methyl C-H Bend | 1448–1368, 1024–996 | arabjchem.org |

| Aromatic C-H In-Plane Bend | 1300–1000 | tandfonline.commdpi.com |

| Aromatic C-H Out-of-Plane Bend | 950–600 | researchgate.net |

| C-Cl Stretch | 850–550 | arabjchem.orgdergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the 8-Chloro-4-methylquinoline molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The electronic spectrum of quinoline and its derivatives is characterized by distinct absorption bands corresponding to π → π* and n → π* transitions. mdpi.com The extended conjugated system of the quinoline ring gives rise to these absorptions.

For quinoline derivatives, absorption bands attributed to π → π* transitions of the quinoline chromophore are typically observed. For example, a related compound, quinolin-8-yl 4-chlorobenzoate, shows π → π* transitions at 205/229 nm and 243 nm. mdpi.com The n → π* transition, which involves the non-bonding electrons of the nitrogen atom, is generally of lower intensity and appears at longer wavelengths, such as 278 nm for the aforementioned derivative. mdpi.com

The protonation of the quinoline nitrogen can lead to a hypsochromic (blue) shift of these absorption maxima. bas.bg For instance, the neutral form of 4-methylquinoline (B147181) exhibits bands around 265–275 nm, 300–305 nm, and 310–315 nm, depending on the solvent. bas.bg Upon protonation, these can shift to shorter wavelengths. bas.bg The specific positions of the absorption maxima (λmax) for this compound are influenced by the electronic effects of both the chloro and methyl substituents on the aromatic system. Computational studies on similar molecules, like 6-chloroquinoline, aid in interpreting the experimental spectra and assigning the electronic transitions. dergipark.org.tr

Table 2: Typical Electronic Transitions for Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | References |

|---|---|---|

| π → π* | 200–250 | mdpi.com |

| n → π* | 270–320 | mdpi.combas.bg |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₀H₈ClN. This gives it a calculated molecular weight of approximately 177.63 g/mol . nih.govnist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For example, HRMS analysis of a related dichlorinated quinoline derivative, C₁₆H₁₀³⁵Cl₂NO₃, yielded an exact mass of 334.0026, which was very close to the calculated value of 334.0038. mdpi.com This level of precision is crucial for unambiguously confirming the molecular formula of this compound. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio, resulting in molecular ion peaks at M⁺ and M+2. smolecule.com

Electron Ionization Mass Spectrometry (EIMS) of quinoline derivatives provides valuable structural information based on how the molecule breaks apart. The fragmentation of dimethylquinolines, for instance, has been shown to proceed through ring-expanded molecular ions before the loss of a hydrogen radical (M-H) or a methyl radical (M-CH₃). cdnsciencepub.com

For halogenated quinolines, a primary fragmentation pathway involves the loss of the halogen atom. smolecule.com In the case of this compound, the loss of a chlorine radical (Cl•) would be an expected fragmentation step. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the heterocyclic ring, which are common fragmentation pathways for quinoline structures. cdnsciencepub.com The stability of the quinoline ring system means that the molecular ion peak is often quite intense. mdpi.com

X-ray Crystallography

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not available in the provided search results, analysis of closely related compounds provides significant insight. For example, the crystal structure of 8-Chloro-2-methylquinoline (B1584612) has been determined. nih.gov It crystallizes in the orthorhombic space group Pca2₁, with unit cell dimensions of a = 12.7961 Å, b = 5.0660 Å, and c = 13.1181 Å. nih.gov The crystal packing in this related molecule features π–π stacking interactions between the heterocyclic and aromatic rings, with a centroid-centroid distance of 3.819 Å. nih.gov

Quinoline derivatives commonly crystallize in monoclinic or orthorhombic systems. rasayanjournal.co.in The crystal structure of another related compound, quinolin-8-yl 4-chlorobenzoate, is stabilized by a network of C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.com It is highly probable that the crystal structure of this compound would also be stabilized by similar weak intermolecular forces, influencing its solid-state packing arrangement.

Table 3: Crystallographic Data for the Related Compound 8-Chloro-2-methylquinoline

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈ClN | nih.gov |

| Molecular Weight | 177.62 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 12.7961 (9) | nih.gov |

| b (Å) | 5.0660 (4) | nih.gov |

| c (Å) | 13.1181 (9) | nih.gov |

| V (ų) | 850.38 (11) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 173 | nih.gov |

Determination of Solid-State Molecular Geometry and Conformation

The solid-state structure of quinoline derivatives is of significant interest due to their wide-ranging biological activities and applications in materials science. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular geometry and conformation.

While a specific crystallographic study for this compound was not found, analysis of closely related structures, such as 8-chloro-2-methylquinoline and other halogenated quinolines, provides valuable information. For instance, the crystal structure of 8-chloro-2-methylquinoline reveals a nearly planar quinoline ring system. nih.gov This planarity is a common feature among quinoline derivatives and is crucial for understanding their electronic properties and intermolecular interactions. iucr.org

The conformation of substituted quinolines can also be influenced by steric and electronic effects of the substituents. For example, in 8-methoxy-4-(4-methoxyphenyl)quinoline, a significant dihedral angle of 62.17° exists between the quinoline and phenyl rings, which impacts its packing and potential for π-π stacking. In contrast, 4-bromo-8-methoxyquinoline (B35057) adopts a more planar conformation. These examples highlight the importance of the specific substitution pattern on the quinoline ring in determining the solid-state conformation.

Table 1: Crystallographic Data for a Related Quinoline Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) | C₁₁H₈ClNO | Orthorhombic | P 2₁ 2₁ 2₁ | 6.8576 (5) | 7.4936 (6) | 18.5003 (14) | 4 |

Data sourced from a study on 2-chloro-8-methylquinoline-3-carbaldehyde, a structurally similar compound. iucr.org

Analysis of Intermolecular Interactions (C-H···N, C-H···O, Cl···π, π···π stacking)

The crystal packing of quinoline derivatives is governed by a variety of non-covalent interactions, which play a crucial role in the stability and physical properties of the solid-state structure. These interactions include hydrogen bonds, halogen bonds, and π-stacking interactions.

Cl···π and Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site. The nature of these interactions, specifically Cl···Cl contacts, has been analyzed in various substituted 2-chloroquinoline (B121035) derivatives. ias.ac.in These can be classified as Type I (symmetrical) or Type II (bent) geometries, which influence the resulting supramolecular assemblies. ias.ac.iniisc.ac.in Furthermore, C-H···Cl interactions are also prevalent in the crystal packing of chlorinated quinolines. ias.ac.in

π···π Stacking: The planar aromatic nature of the quinoline ring system facilitates π···π stacking interactions, which are a dominant feature in the crystal packing of many quinoline derivatives. nih.govias.ac.iniucr.org In the crystal structure of 8-chloro-2-methylquinoline, π-π stacking is observed between the nitrogen-containing aromatic ring and the aromatic ring with the chloro substituent, with a centroid-centroid distance of 3.819 Å. nih.gov The extent and geometry of these stacking interactions can be influenced by the presence and position of substituents on the quinoline ring. iucr.orgias.ac.in

Table 2: Common Intermolecular Interactions in Halogenated Quinolines

| Interaction Type | Description | Typical Distance Range (Å) |

| C-H···N | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Varies |

| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Varies |

| Cl···π | An interaction between a chlorine atom and the π-electron cloud of an aromatic ring. | Varies |

| π···π stacking | An attractive interaction between the π-systems of aromatic rings. | 3.5 - 3.9 |

Addressing Crystallographic Data Refinement Challenges for Halogenated Systems

The refinement of crystallographic data for halogenated compounds can present specific challenges. The presence of a heavy atom like chlorine can dominate the X-ray scattering, potentially masking the contributions of lighter atoms and leading to inaccuracies in their positions and thermal parameters if not handled correctly.

One common issue is accurately modeling the electron density around the halogen atom. High-resolution X-ray diffraction data and charge density analysis can provide a more detailed picture of the electron distribution, revealing features like "polar flattening" of the electron density around the chlorine atom, which is crucial for understanding its involvement in intermolecular interactions. iisc.ac.in

Another challenge can be the presence of twinning in the crystal. For instance, the crystal of 8-chloro-2-methylquinoline was found to be a racemic twin, requiring a specific refinement strategy to correctly model the two twin components. nih.gov Similarly, in the refinement of 2-chloro-8-methylquinoline-3-carbaldehyde, the crystal exhibited two domains related by translation, which required the application of a scale factor for certain reflections. iucr.org

Furthermore, the refinement of hydrogen atom positions can be problematic in X-ray crystallography, especially in the presence of heavy atoms. Often, hydrogen atoms are placed in geometrically calculated positions and refined using a riding model, where their positions are dependent on the heavy atom to which they are bonded. nih.govresearchgate.net

A review of crystallographic data for a series of chlorinated quinolines indicated that most structures were refined to a good or moderate level, with R-factors ranging from 0.0202 to 0.0852. rasayanjournal.co.in This suggests that while challenges exist, established refinement techniques can lead to reliable structural models for these systems.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

Atomic Charge Distribution Studies

The distribution of atomic charges within a molecule is fundamental to understanding its chemical behavior, influencing properties like reactivity, electrostatic potential, and intermolecular interactions. While a specific atomic charge distribution study for 8-chloro-4-methylquinoline was not found, a density functional theory (DFT) study on a related complex molecule, 8-chloro-3-((3-chlorobenzyl)thio)- ias.ac.innih.govdntb.gov.uatriazolo[4,3-a]pyridine, provides illustrative data on how charges are distributed across a chloro-substituted heterocyclic system. mdpi.com In this study, the calculations were carried out using the B3LYP/6-31G method. mdpi.com The study revealed that the nitrogen atoms in the triazole and pyridine (B92270) rings, along with the chlorine atom, carry negative charges, indicating their role as potential nucleophilic centers. Conversely, many of the carbon and hydrogen atoms carry positive charges. This type of charge distribution is crucial for predicting sites of electrophilic and nucleophilic attack.

The following table presents a selection of calculated atomic net charges for 8-chloro-3-((3-chlorobenzyl)thio)- ias.ac.innih.govdntb.gov.uatriazolo[4,3-a]pyridine. mdpi.com